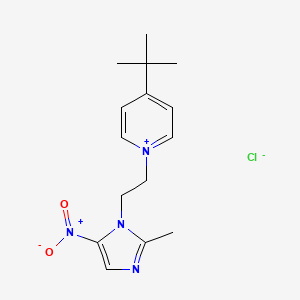
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride is a complex organic compound that features a pyridinium core substituted with a tert-butyl group and an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride typically involves a multi-step process:
Formation of the Imidazole Derivative: The initial step involves the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole. This reaction is usually carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Alkylation: The next step involves the alkylation of 2-methyl-5-nitroimidazole with an appropriate alkylating agent to introduce the ethyl group.
Pyridinium Formation: The final step involves the quaternization of the pyridine ring with the alkylated imidazole derivative. This is typically achieved using a tert-butyl halide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyridine and imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 1-(2-(2-Methyl-5-amino-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride.
Substitution: Various substituted pyridinium and imidazole derivatives.
Hydrolysis: Pyridine and imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole moiety makes it a potential candidate for antimicrobial and antifungal agents.
Materials Science: The pyridinium core can be used in the design of ionic liquids and other materials with unique electronic properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride is not well-documented. it is likely that the compound interacts with biological targets through its imidazole and pyridinium moieties, potentially disrupting cellular processes in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-nitroimidazole: A simpler analog with similar antimicrobial properties.
4-(tert-Butyl)pyridine: A compound with similar electronic properties but lacking the imidazole moiety.
Uniqueness
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride is unique due to its combination of a nitroimidazole and a tert-butylpyridinium group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
96515-30-9 |
|---|---|
Molekularformel |
C15H21ClN4O2 |
Molekulargewicht |
324.80 g/mol |
IUPAC-Name |
4-tert-butyl-1-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C15H21N4O2.ClH/c1-12-16-11-14(19(20)21)18(12)10-9-17-7-5-13(6-8-17)15(2,3)4;/h5-8,11H,9-10H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LHODEWDZQZDVGD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NC=C(N1CC[N+]2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


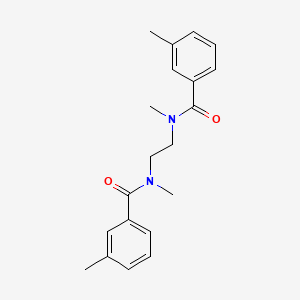
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
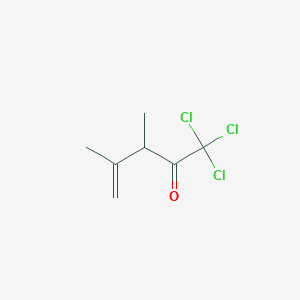
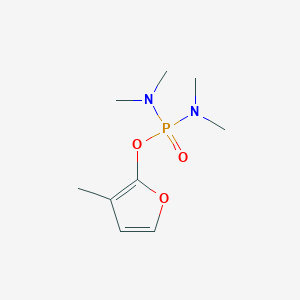

![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
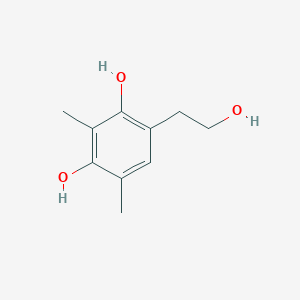
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
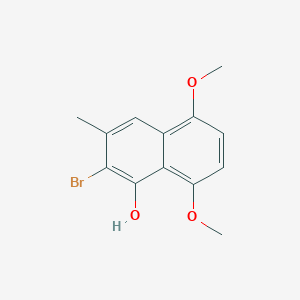
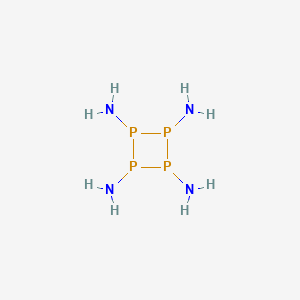
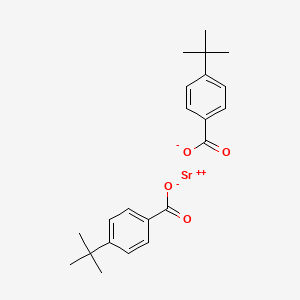
![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
